molecular formula CoH2O B8597605 Cobalt hydrate CAS No. 12323-82-9

Cobalt hydrate

Cat. No. B8597605
M. Wt: 76.949 g/mol
InChI Key: SAXCKUIOAKKRAS-UHFFFAOYSA-N
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Patent
US05175362

Procedure details

The oxidation zone consisted of a vertical, glass tube oxidizer 60 inches (152.4 cm) in length and 2 inches (5.1 cm) in diameter having a capacity of 3.7L and equipped with inlets at the base for feeding air and the hydrolysis zone effluent. The top of the oxidizer was equipped with, in order, a heater exchanger for condensing acetic acid and water from the oxidizer vapor effluent, a vapor/liquid separator, a pressure-regulating valve, a trap cooled to -67° C. by dry ice (solid carbon dioxide) and a scrubber. The oxidizer is charged initially with an acetic acid solution containing 5 weight percent water and 0.3 weight percent cobalt, provided as cobalt hydrate or cobalt acetate. The oxidizer is heated to 130° C. by means of an electric heating cable and pressurized with air which was sparged to the bottom of the oxidation vessel while feeding either acetaldehyde or the EDA hydrolysis product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
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0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].C(=O)=O.[Co:8]>O>[OH2:3].[Co:8].[C:1]([O-:4])(=[O:3])[CH3:2].[Co+2:8].[C:1]([O-:4])(=[O:3])[CH3:2] |f:4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Co]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with inlets at the base
CUSTOM
Type
CUSTOM
Details
The top of the oxidizer was equipped with, in order

Outcomes

Product
Name
Type
product
Smiles
O.[Co]
Name
Type
product
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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